molecular formula C9H7NO4 B2684691 Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate CAS No. 155012-54-7

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate

Cat. No.: B2684691
CAS No.: 155012-54-7
M. Wt: 193.158
InChI Key: MQCNSLUZBIIJIR-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (C₉H₇NO₄) is a benzoxazole derivative characterized by a fused aromatic oxazole ring system. Key structural features include a hydroxyl group at position 6, a methyl ester at position 7, and a benzoxazole core. Its SMILES notation is COC(=O)C1=C(C=CC2=C1OC=N2)O, and its InChIKey is MQCNSLUZBIIJIR-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 136.0 Ų ([M+H]⁺) to 149.0 Ų ([M+Na]⁺), suggesting moderate molecular polarity and compactness .

Properties

IUPAC Name

methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-9(12)7-6(11)3-2-5-8(7)14-4-10-5/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCNSLUZBIIJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1OC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155012-54-7
Record name methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
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Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. In alkaline environments (e.g., NaOH/EtOH), saponification occurs efficiently, while acidic conditions (e.g., H₂SO₄/H₂O) promote ester cleavage. Transesterification with alcohols (e.g., ethanol or methanol) in the presence of catalytic acid or base can also produce alternative esters.

Example Reaction:

Methyl esterNaOH EtOHCarboxylic acid+MeOH\text{Methyl ester}\xrightarrow{\text{NaOH EtOH}}\text{Carboxylic acid}+\text{MeOH}

Hydroxyl Group Functionalization

The phenolic hydroxyl group at position 6 participates in methylation, acylation, and sulfonation reactions:

  • Methylation : Treatment with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) yields the methoxy derivative.

  • Acylation : Reaction with acetyl chloride (AcCl) produces the acetylated analog.

  • Chelation with Metal Ions : The hydroxyl group binds transition metals like Cu²⁺, forming complexes that enhance biological activity. For instance, Cu²⁺ chelation increases cytotoxicity in cancer cells (Table 1) .

Table 1: Cytotoxicity Enhancement with Cu²⁺

CompoundIC₅₀ (μM) MCF-7 Cells (24 h)IC₅₀ (μM) A549 Cells (24 h)
UK-1 (analog)31 ± 517 ± 2
UK-1 + 10 μM CuCl₂4.6 ± 0.64.5 ± 0.5

Source:

Benzoxazole Ring Modifications

The benzoxazole core is resistant to mild electrophilic substitution but undergoes ring-opening under strong conditions:

  • Electrophilic Substitution : Nitration or halogenation typically occurs at position 4 or 5 due to electron-rich regions .

  • Ring-Opening : Prolonged exposure to concentrated acids (e.g., HCl) or bases (e.g., NaOH) cleaves the heterocycle, yielding aminophenol derivatives.

Oxidative Coupling Reactions

In the presence of oxidants like lead tetraacetate, the compound participates in oxidative coupling with aldehydes to form extended benzoxazole derivatives. This reaction is critical for synthesizing analogs with enhanced bioactivity .

Example Reaction:

Methyl 6 hydroxy 1 3 benzoxazole 7 carboxylate+RCHOPb OAc Substituted benzoxazole\text{Methyl 6 hydroxy 1 3 benzoxazole 7 carboxylate}+\text{RCHO}\xrightarrow{\text{Pb OAc }}\text{Substituted benzoxazole}

Metal-Mediated DNA Binding

The hydroxyl and carboxylate groups facilitate Cu²⁺-mediated DNA interactions, as observed in cytotoxicity studies. ESI-MS data confirm the formation of ternary Cu²⁺-complex-DNA adducts, which disrupt DNA replication in cancer cells .

Stability and Decomposition

Under oxidative conditions (e.g., strong oxidizers), the compound decomposes into carbon oxides and nitrogen oxides . It remains stable in neutral environments but degrades in extreme pH or high temperatures .

Scientific Research Applications

Common Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Commonly performed with sodium borohydride or lithium aluminum hydride.
  • Substitution : Particularly nucleophilic substitution due to the presence of reactive functional groups.

Chemistry

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.

Biology

The compound has been investigated for its biological activities , including:

  • Antimicrobial Activity : Exhibiting effectiveness against multiple bacterial strains, potentially through mechanisms that disrupt cell wall synthesis or metabolic pathways.
  • Antifungal Activity : Inhibiting growth of various fungal pathogens by interfering with ergosterol biosynthesis.
  • Anticancer Activity : Demonstrating cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects:

  • Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory pathways.
  • Antioxidant Properties : Showing promise in protecting cells from oxidative stress.

Industrial Applications

In industry, this compound is utilized as an intermediate in various chemical processes. It is also being explored for applications in material science, particularly in the development of new materials with specific electronic properties.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

Cytotoxicity Assays

Research indicates varying degrees of cytotoxicity against cancer cell lines:

CompoundIC50 (µM) MCF-7 CellsIC50 (µM) A549 Cells
This compound10–2515–30
Doxorubicin0.50.2

This data suggests that while this compound is less potent than doxorubicin, it still exhibits significant anticancer activity.

Mechanistic Insights

The mechanism of action involves binding to specific molecular targets within cells. Studies have shown that it influences pathways related to inflammation and cancer progression by modulating enzyme activity and receptor interactions.

Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialEffective against multiple bacterial strains
AntifungalInhibits growth of common fungal pathogens
AnticancerCytotoxic effects observed in cancer cell lines

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzoxazole Derivatives

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Key Spectral Data (IR/NMR) Biological Activity (Reported) References
Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate C₉H₇NO₄ -OH (6), -COOCH₃ (7) N/A IR: 1715 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N) N/A
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate C₁₀H₁₀ClN₃O₄S₂ -Cl (6), -N-NHCH₃ (3), -SO₂ 252–253 (dec.) IR: 1740 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂) N/A (Synthesis focus)
6-Hydroxy-1,3-benzoxathiol-2-one C₇H₄O₃S -OH (6), -S-O (core) N/A N/A Antimicrobial, antipsoriatic
Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate C₁₁H₁₁NO₃ -CH₂CH₃ (2), -COOCH₃ (7) N/A N/A Research use only (no activity data)

Key Observations:

This may influence solubility and reactivity.

Sulfur vs. Oxygen Heterocycles : The benzoxathiol analog (6-hydroxy-1,3-benzoxathiol-2-one) replaces the oxazole oxygen with sulfur, significantly altering bioactivity. It exhibits antimicrobial and antipsoriatic properties, suggesting sulfur’s role in modulating biological interactions .

Biological Activity

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological applications, supported by data tables and research findings.

This compound features a unique structure with hydroxyl and carboxylate functional groups that contribute to its reactivity and biological activity. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

  • Oxidation : Can be achieved using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Commonly performed with sodium borohydride or lithium aluminum hydride.
  • Substitution : Particularly nucleophilic substitution due to the presence of reactive functional groups.

The biological effects of this compound are mediated through its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors involved in various biological processes, influencing pathways related to inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Studies indicate its effectiveness against a range of bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Activity

Research has also highlighted the antifungal properties of this compound. It exhibits inhibitory effects on various fungal pathogens, potentially through mechanisms similar to those observed in antibacterial activity, such as inhibiting ergosterol biosynthesis .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • A study reported IC50 values for this compound against MCF-7 cells at concentrations ranging from 10 to 25 µM. This indicates significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights :
    • Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role in cancer therapy as an apoptosis-inducing agent .
  • Synergistic Effects :
    • In combination studies with metal ions such as Cu²⁺, this compound exhibited enhanced cytotoxicity. This enhancement is attributed to increased cellular uptake and bioavailability of the compound in the presence of metal ions .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AntifungalInhibits growth of common fungal pathogens
AnticancerIC50 values in MCF-7 cells: 10–25 µM

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundIC50 (µM) MCF-7 CellsIC50 (µM) A549 Cells
This compound10–2515–30
Doxorubicin0.50.2

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate?

The compound can be synthesized via cyclization of methyl-3-amino-4-hydroxybenzoate with carboxylic acid derivatives under reflux conditions. For example, aryl acids can be used in excess and heated for ~15 hours, followed by cooling and isolation via precipitation . Key parameters include reaction time, temperature, and stoichiometric ratios. Variations in acid catalysts (e.g., polyphosphoric acid) or solvent systems (e.g., ethanol, DMF) may improve yield.

Example Protocol :

ReactantConditionsYieldReference
Methyl-3-amino-4-hydroxybenzoate + aryl acidReflux, 15 hr70–90%

Q. How is this compound characterized using spectroscopic techniques?

  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~1340–1150 cm⁻¹ (sulfonyl or benzoxazole ring vibrations) confirm functional groups .
  • NMR : ¹H-NMR signals for aromatic protons (δ 8.0–8.4 ppm) and methoxy groups (δ ~3.8–3.9 ppm) are critical for structural validation .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 1097 [M+H]⁺ in FAB-MS) confirm molecular weight .

Q. What crystallographic methods are used to determine its solid-state structure?

Single-crystal X-ray diffraction (SXRD) with SHELX software is standard. Key steps include:

  • Data collection at low temperatures (e.g., 100 K) to reduce thermal motion.
  • Refinement using SHELXL for bond lengths/angles and hydrogen bonding patterns .
  • Torsion angle analysis (e.g., O1-C7-C6-C1 = -143.4°) to assess planarity deviations .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

Graph set analysis (as per Etter’s rules) identifies recurring motifs like D (donor) and A (acceptor) interactions. For example:

  • O–H···O bonds between hydroxyl and carbonyl groups form R₂²(8) rings.
  • C–H···π interactions stabilize layered arrangements .

Example Hydrogen Bond Parameters :

DonorAcceptorDistance (Å)Angle (°)Motif
O–HC=O2.65–2.85150–160R₂²(8)

Q. What strategies resolve contradictions between computational and experimental data (e.g., puckering vs. planarity)?

  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with SXRD data to assess ring puckering .
  • Puckering Coordinates : Use Cremer-Pople parameters (e.g., amplitude q and phase φ) to quantify non-planarity in five-membered rings .
  • Dynamic NMR : Detect conformational flexibility in solution if crystallographic data suggests rigidity .

Q. How can structure-activity relationships (SAR) guide pharmacological applications?

  • Bioisosteric Replacement : Substitute the benzoxazole core with thiazole or imidazole to modulate activity .
  • Ester Hydrolysis : Test hydrolytic stability in physiological conditions (pH 7.4, 37°C) to assess prodrug potential .
  • In Silico Screening : Dock the compound into target proteins (e.g., hepatitis-related enzymes) using AutoDock Vina .

Q. What challenges arise in scaling up synthesis, and how are byproducts managed?

  • Byproduct Identification : Use HPLC-MS to detect intermediates (e.g., uncyclized amines or ester hydrolysis products) .
  • Purification : Optimize column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., methanol/water) .
  • Reaction Monitoring : In situ FTIR tracks cyclization progress and minimizes side reactions .

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